
2,3-Piperazinedione, 1-hexyl-4-(p-piperidinobenzyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 2,3-Piperazinedione, 1-hexyl-4-(p-piperidinobenzyl)- involves several steps, typically starting with the preparation of the piperazinedione core. This can be achieved through the cyclization of appropriate diamines with diketones under controlled conditions. The hexyl group and piperidinobenzyl substituent are then introduced through subsequent alkylation and substitution reactions. Industrial production methods may involve optimized reaction conditions, such as temperature control, solvent selection, and the use of catalysts to enhance yield and purity .
Analyse Chemischer Reaktionen
2,3-Piperazinedione, 1-hexyl-4-(p-piperidinobenzyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule. Common reagents for these reactions include halides and amines.
Wissenschaftliche Forschungsanwendungen
2,3-Piperazinedione, 1-hexyl-4-(p-piperidinobenzyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,3-Piperazinedione, 1-hexyl-4-(p-piperidinobenzyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
2,3-Piperazinedione, 1-hexyl-4-(p-piperidinobenzyl)- can be compared with other similar compounds, such as:
2,3-Piperazinedione: A simpler analog without the hexyl and piperidinobenzyl substituents, used in basic research and as a precursor in synthesis.
1-Butyl-2,3-piperazinedione: Another analog with a butyl group, studied for its distinct chemical and biological properties.
1-Hexyl-4-(p-(4-pyridylamino)benzyl)-2,3-piperazinedione: A structurally related compound with a pyridylamino group, highlighting the diversity of functional groups that can be introduced to the piperazinedione core.
Eigenschaften
CAS-Nummer |
77917-97-6 |
|---|---|
Molekularformel |
C22H34ClN3O2 |
Molekulargewicht |
408.0 g/mol |
IUPAC-Name |
1-hexyl-4-[(4-piperidin-1-ylphenyl)methyl]piperazine-2,3-dione;hydrochloride |
InChI |
InChI=1S/C22H33N3O2.ClH/c1-2-3-4-6-15-24-16-17-25(22(27)21(24)26)18-19-9-11-20(12-10-19)23-13-7-5-8-14-23;/h9-12H,2-8,13-18H2,1H3;1H |
InChI-Schlüssel |
JOQGDICZXAEILC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCN1CCN(C(=O)C1=O)CC2=CC=C(C=C2)N3CCCCC3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



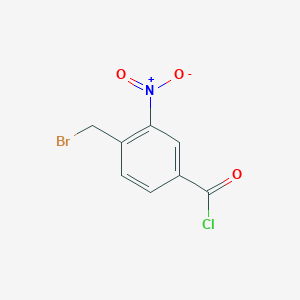
![Ethyl 3-[(butan-2-yl)amino]but-2-enoate](/img/structure/B14449914.png)

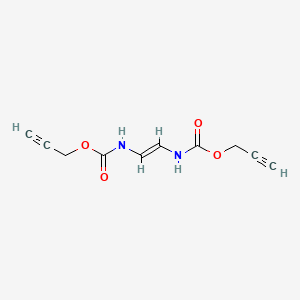
![Methanone, [2-(methylamino)-3-pyridinyl]phenyl-](/img/structure/B14449929.png)
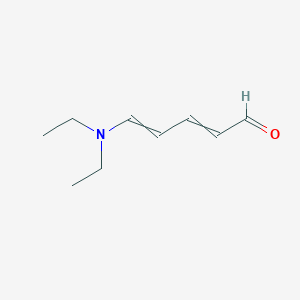


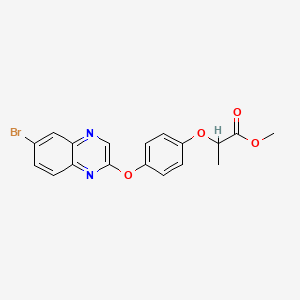
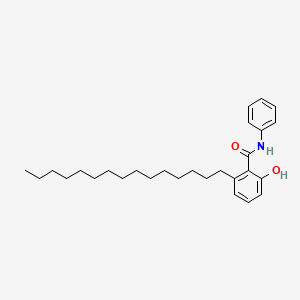


![(7-Oxabicyclo[4.1.0]hept-3-en-1-yl)methanol](/img/structure/B14449991.png)
